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Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical mediator in the innate

immune system, making it a compelling target for therapeutic intervention in a host of

inflammatory and autoimmune diseases.[1][2][3] As a key signaling partner for the intracellular

pattern recognition receptors NOD1 and NOD2, RIPK2 activation triggers downstream

pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines.

[1][2][4][5] This guide provides a detailed, data-supported comparison of two prominent small-

molecule inhibitors of RIPK2: WEHI-345 and GSK583.

Mechanism of Action and Signaling Pathway
Both WEHI-345 and GSK583 are ATP-competitive inhibitors, targeting the kinase domain of

RIPK2 to prevent its autophosphorylation, a crucial step for its activation.[3][5][6] By inhibiting

RIPK2 kinase activity, these compounds effectively block or delay the downstream signaling

cascade initiated by NOD1 and NOD2 activation. This ultimately prevents the ubiquitination of

RIPK2 and the subsequent activation of transcription factors like NF-κB, which are responsible

for expressing inflammatory genes.[2][7][8]

The diagram below illustrates the canonical NOD2-RIPK2 signaling pathway and the point of

intervention for these inhibitors.
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Figure 1. RIPK2 Signaling Pathway and Point of Inhibition.

Comparative Performance Data
The following tables summarize the quantitative data available for WEHI-345 and GSK583,

highlighting key differences in potency and cellular activity.
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Table 1: Biochemical Potency and Binding Affinity

Parameter WEHI-345 GSK583 Reference(s)

Target Human RIPK2 Human RIPK2 [9],[10]

IC₅₀ (Biochemical) 130 nM 5 nM [9],[10]

Kd (Binding Affinity) 46 nM Not Reported [9],[11]

IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Cellular Activity and Potency

Assay WEHI-345 GSK583 Reference(s)

Cell Type(s)
BMDMs, THP-1, Raw

264.7

Human Monocytes,

HEK293, Human/Rat

Whole Blood

[9],[7],[10],[12]

Stimulant
Muramyl Dipeptide

(MDP)

Muramyl Dipeptide

(MDP)
[9],[10]

Cellular IC₅₀ / EC₅₀ Not Reported

8 nM (TNFα,

Monocytes)18 nM (IL-

8, HEK293)237 nM

(TNFα, Human Whole

Blood)

[6],[12],[5]

Observed Effect

Delays NF-κB

activation; blocks TNF

& IL-6 mRNA

Potently inhibits

TNFα, IL-6, and IL-8

secretion

[7],[6],[8]

BMDM: Bone Marrow-Derived Macrophage.

Table 3: Kinase Selectivity Profile
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Compound Panel Size

Key Off-
Targets (>90%
inhibition @
1µM)

Comments Reference(s)

WEHI-345 92-95 kinases
KIT, RET,

PDGFRβ, SRC

Selective over

RIPK1, RIPK4,

RIPK5 (Kd >10

µM)

[9],[5]

GSK583 ~300 kinases
BRK, Aurora A

(some inhibition)

Highly selective;

complete

inhibition of

NOD1/2

signaling at 1µM

with little effect

on TLR or

cytokine receptor

pathways.

,[6],[10]

Summary of Key Differences
GSK583 demonstrates significantly higher biochemical potency (IC₅₀ of 5 nM) compared to

WEHI-345 (IC₅₀ of 130 nM).[9][10] This translates to potent activity in cellular assays, where

GSK583 inhibits cytokine production in the low nanomolar range.[6][12] While WEHI-345
effectively prevents cytokine production, its mechanism is described as delaying NF-κB

activation rather than achieving a complete and immediate blockade.[1][6][8]

In terms of selectivity, GSK583 has been profiled against a larger panel of kinases and appears

to be highly selective.[6] WEHI-345 is also highly selective for RIPK2 over other RIPK family

members but does show activity against a few other kinases at a 1 µM concentration.[5][9]

A critical consideration for drug development is off-target liabilities. GSK583, despite its

excellent potency and selectivity, is known to inhibit the hERG ion channel and is a substrate

for CYP3A4, which has precluded its further clinical development.[6][10] WEHI-345 has been

used successfully as a tool compound in preclinical in vivo models, where it was shown to

ameliorate experimental autoimmune encephalomyelitis (EAE) in mice.[9][11]
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Experimental Methodologies
The evaluation of these inhibitors relies on a standardized workflow of biochemical and cellular

assays. The diagram below outlines a typical screening and characterization cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a
comprehensive review [frontiersin.org]

2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive
review - PMC [pmc.ncbi.nlm.nih.gov]

3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

4. researchgate.net [researchgate.net]

5. Recent advances in the development of RIPK2 modulators for the treatment of
inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

7. medchemexpress.com [medchemexpress.com]

8. xcessbio.com [xcessbio.com]

9. caymanchem.com [caymanchem.com]

10. selleckchem.com [selleckchem.com]

11. abmole.com [abmole.com]

12. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [A Comparative Guide to RIPK2 Kinase Inhibitors:
WEHI-345 vs. GSK583]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611805#comparing-wehi-345-to-other-ripk2-
inhibitors-like-gsk583]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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